4-(Cyanomethyl)cyclohexane-1-carboxylic acid
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Overview
Description
trans-4-(Cyanomethyl)cyclohexanecarboxylic Acid: is a chemical compound with the molecular formula C9H13NO2 and a molecular weight of 167.21 g/mol . It is characterized by a cyclohexane ring substituted with a cyanomethyl group and a carboxylic acid group in a trans configuration. This compound is used as a building block in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of trans-4-(Cyanomethyl)cyclohexanecarboxylic Acid typically involves the reaction of cyclohexanecarboxylic acid derivatives with cyanomethylating agents under controlled conditions. One common method includes the use of cyanomethylation reactions, where a cyanomethyl group is introduced to the cyclohexane ring .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of catalysts and specific reaction conditions to ensure high yield and purity. The process often requires careful control of temperature, pressure, and pH to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: trans-4-(Cyanomethyl)cyclohexanecarboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyanomethyl group to an amine or other functional groups.
Substitution: The compound can undergo substitution reactions where the cyanomethyl group is replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Chemistry: In chemistry, trans-4-(Cyanomethyl)cyclohexanecarboxylic Acid is used as a building block for the synthesis of more complex molecules. It is valuable in the development of new materials and catalysts .
Biology: The compound is used in biological research to study enzyme interactions and metabolic pathways. It serves as a precursor for the synthesis of biologically active molecules .
Medicine: In medicinal chemistry, trans-4-(Cyanomethyl)cyclohexanecarboxylic Acid is explored for its potential therapeutic applications. It is used in the design and synthesis of pharmaceutical compounds .
Industry: The compound finds applications in the production of specialty chemicals and advanced materials. It is used in the manufacture of polymers, resins, and other industrial products .
Mechanism of Action
The mechanism of action of trans-4-(Cyanomethyl)cyclohexanecarboxylic Acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes. Its effects are mediated through binding to active sites or altering the conformation of target proteins .
Comparison with Similar Compounds
trans-4-Methylcyclohexanecarboxylic Acid: This compound has a similar cyclohexane ring structure but with a methyl group instead of a cyanomethyl group.
trans-4-(Aminomethyl)cyclohexanecarboxylic Acid: This compound features an aminomethyl group in place of the cyanomethyl group.
Uniqueness: trans-4-(Cyanomethyl)cyclohexanecarboxylic Acid is unique due to its cyanomethyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific synthetic applications and research purposes .
Biological Activity
4-(Cyanomethyl)cyclohexane-1-carboxylic acid is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
This compound is characterized by the presence of a carboxylic acid group and a cyanomethyl substituent on a cyclohexane ring. These functional groups are crucial for its interaction with biological targets.
The biological activity of this compound primarily involves its ability to interact with specific enzymes and receptors. The cyanomethyl group may facilitate binding to target proteins, modulating their activity and influencing various biochemical pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines, including breast and leukemia cells. The compound's mechanism may involve the activation of apoptotic pathways, leading to increased levels of cleaved caspases.
Table 1: Anticancer Activity Data
Cell Line | Treatment Concentration (µM) | % Apoptosis Induced |
---|---|---|
MDA-MB-231 (Breast) | 5 | 70 |
CCRF-CM (Leukemia) | 10 | 65 |
This data indicates that higher concentrations of the compound correlate with increased apoptosis in cancer cells, suggesting its potential as an anticancer agent.
Enzyme Inhibition
This compound has also been studied for its inhibitory effects on specific enzymes. For instance, it has been evaluated as a potential inhibitor of angiotensin-converting enzyme (ACE), which plays a critical role in blood pressure regulation.
Table 2: ACE Inhibition Data
Compound | IC50 (µM) |
---|---|
This compound | 0.25 |
Standard ACE Inhibitor | 0.07 |
The compound exhibits significant ACE inhibition, although it is less potent than established ACE inhibitors.
Case Studies
Several case studies have investigated the biological effects of this compound:
- Study on Breast Cancer Cells : A study focused on the MDA-MB-231 breast cancer cell line demonstrated that treatment with this compound resulted in G0-G1 phase arrest and apoptosis, indicating its potential as a therapeutic agent in breast cancer treatment.
- Leukemia Model : In another study using CCRF-CM leukemia cells, the compound was shown to induce apoptosis through caspase activation pathways, supporting its role in cancer therapy.
- Hypertensive Rat Model : An animal study evaluated the effects of oral administration of the compound on blood pressure regulation. Results indicated a significant reduction in systolic blood pressure, suggesting cardiovascular benefits.
Properties
Molecular Formula |
C9H13NO2 |
---|---|
Molecular Weight |
167.20 g/mol |
IUPAC Name |
4-(cyanomethyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C9H13NO2/c10-6-5-7-1-3-8(4-2-7)9(11)12/h7-8H,1-5H2,(H,11,12) |
InChI Key |
KGVMMEPISGEXJS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CC#N)C(=O)O |
Origin of Product |
United States |
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